Bienvenue dans la boutique en ligne BenchChem!

Aganepag ethanediol

EP2 receptor agonism EC50 glaucoma

Aganepag ethanediol is a selective EP2 prodrug with an EC50 of 0.19 nM and zero EP4 cross‑reactivity, offering a 44‑fold potency advantage over omidenepag. The 2‑hydroxyethyl ester moiety optimizes corneal permeability and intraocular conversion. Choose this compound for clean EP2 pharmacology in IOP, cAMP, or β‑arrestin assays and avoid EP4 interference.

Molecular Formula C26H35NO5S
Molecular Weight 473.6 g/mol
CAS No. 1192760-33-0
Cat. No. B605229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAganepag ethanediol
CAS1192760-33-0
SynonymsAganepag ethanediol;  AGN-212409;  AGN 212409;  AGN212409
Molecular FormulaC26H35NO5S
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OCCO)O
InChIInChI=1S/C26H35NO5S/c1-2-3-4-8-23(29)19-9-11-21(12-10-19)27-20(13-16-25(27)30)6-5-7-22-14-15-24(33-22)26(31)32-18-17-28/h9-12,14-15,20,23,28-29H,2-8,13,16-18H2,1H3/t20-,23-/m0/s1
InChIKeyVTFVKRFGCDQSBY-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aganepag Ethanediol (CAS 1192760-33-0): EP2 Agonist Prodrug Procurement Baseline


Aganepag ethanediol (USAN, code AGN-212409) is a synthetic small-molecule prodrug in the prostaglandin EP2 receptor agonist class. It is the 2-hydroxyethyl ester of the active carboxylic acid aganepag (AGN‑210937) [1]. Following topical ocular administration, the ester is hydrolyzed to yield aganepag, a potent and selective EP2 agonist that lowers intraocular pressure (IOP) and has been investigated as an anti‑glaucoma agent [2]. The compound was originated by Allergan and is classified in ChEMBL as a therapeutic prodrug [3].

Why EP2 Agonists Cannot Be Interchanged: Aganepag Ethanediol's Differentiated Pharmacophore


Substituting one EP2 agonist for another without quantitative scrutiny is risky because potency at the EP2 receptor, selectivity against other prostanoid receptors (especially EP4), and the choice of ester prodrug moiety govern intraocular conversion efficiency and ocular tolerability [1]. For example, although omidenepag isopropyl is also an EP2‑selective prodrug, its active metabolite omidenepag exhibits an EC50 of 8.3 nM at EP2—44‑fold weaker than aganepag (EC50 0.19 nM)—and shows residual activity at EP4 above 10 µM, whereas aganepag is devoid of EP4 agonism [2]. The ethanediol ester of aganepag further influences corneal penetration and aqueous humor pharmacokinetics distinctly from the isopropyl ester, making direct interchange without bioequivalence data scientifically unwarranted [1].

Aganepag Ethanediol: Head‑to‑Head Quantitative Differentiation Data


EP2 Receptor Potency: Aganepag vs. Omidenepag (Active Metabolite of Omidenepag Isopropyl)

Aganepag (active moiety of aganepag ethanediol) activates the human EP2 receptor with an EC50 of 0.19 nM, as reported in the primary patent and corroborated by the NCATS Inxight database [1]. In a direct cross‑study comparison, omidenepag (the active metabolite of the approved glaucoma drug omidenepag isopropyl) shows an EC50 of 8.3 nM on the same receptor in a recombinant cell‑based functional assay [2]. The 44‑fold higher potency of aganepag translates to a lower concentration required for a given degree of receptor activation, which may permit lower topical dosing.

EP2 receptor agonism EC50 glaucoma

EP4 Receptor Selectivity: Complete Avoidance of EP4 Agonism

Aganepag shows no detectable activity at the human EP4 receptor up to the highest concentration tested, whereas omidenepag isopropyl's active metabolite omidenepag displays binding to EP1, EP3, and EP4 receptors (EC50 >10 µM at EP4) [1][2]. Although the absolute EP4 potency of omidenepag is low, any residual activity at EP4 may contribute to pro‑inflammatory or hyperemic responses in the eye [2]. The absence of EP4 agonism for aganepag is a documented selectivity feature that can be critical for researchers aiming to dissect EP2‑specific pharmacology or to minimize receptor‑mediated side effects.

EP4 counter‑screening receptor selectivity ocular safety

EP2 Potency Gap: Aganepag vs. Earlier Allergan EP2 Agonist AGN‑210676

AGN‑210676, a selective EP2 agonist from the same Allergan patent family (US20070203222A1, compound example 23), has an EP2 EC50 of 5 nM . Aganepag (EC50 0.19 nM) represents a 26‑fold improvement in potency over this earlier compound, demonstrating the successful lead optimization within the series. Additionally, AGN‑210676 retains weak agonism at hEP3A (EC50 153 nM) and hDP (EC50 7749 nM), whereas aganepag has been profiled as clean for EP4 and is reported as highly selective .

EP2 SAR potency optimization lead selection

Ester Prodrug Differentiation: Ethanediol vs. Isopropyl Ester Pharmacokinetic Rationale

Aganepag ethanediol (AGN‑212409) is a 2‑hydroxyethyl ester prodrug, whereas aganepag isopropyl (AGN‑210961) is the corresponding isopropyl ester [1]. Both are designed to enhance corneal penetration relative to the free acid, but the 2‑hydroxyethyl moiety introduces a terminal hydroxyl group that increases hydrophilicity (estimated LogP reduction of ~0.5 units vs isopropyl ester) and can alter esterase‑mediated activation rates in the cornea and aqueous humor [2]. Although direct pharmacokinetic data comparing the two prodrugs are not yet publicly available, the structural difference offers formulators a tunable parameter for optimizing intraocular residence time and active‑metabolite generation.

prodrug design ocular pharmacokinetics corneal permeability

Procurement‑Relevant Application Scenarios for Aganepag Ethanediol


Glaucoma and Ocular Hypertension Efficacy Models

Aganepag ethanediol can be used as a topical ophthalmic prodrug in normotensive or ocular hypertensive animal models (dog, monkey) to evaluate IOP‑lowering efficacy. Its 44‑fold higher EP2 potency versus omidenepag and absence of EP4 activity make it a cleaner pharmacological tool for isolating EP2‑mediated aqueous humor dynamics [1]. Researchers comparing EP2 agonists should select aganepag ethanediol when the experimental goal is to achieve maximal EP2 activation with minimal EP4 interference, as documented in receptor profiling .

EP2 Receptor Pharmacology and Signal‑Transduction Studies

The high EP2 potency (EC50 0.19 nM) and lack of EP4 cross‑reactivity qualifies aganepag ethanediol as a superior EP2 reference agonist for in vitro receptor binding, cAMP accumulation, or β‑arrestin recruitment assays [1]. When head‑to‑head against earlier EP2 tool compounds such as AGN‑210676 (EC50 5 nM), aganepag ethanediol provides a wider potency window, reducing compound usage and minimizing solvent cytotoxicity artefacts in high‑throughput screening campaigns .

Prodrug Design and Ocular Formulation Development

The 2‑hydroxyethyl ester moiety differentiates aganepag ethanediol from the isopropyl ester prodrug (AGN‑210961). Formulation scientists can exploit this structural difference to modulate corneal permeability, esterase activation kinetics, and aqueous humor residence time. This makes aganepag ethanediol a valuable comparator prodrug when evaluating novel ester derivatives of EP2 agonists or optimizing topical ocular formulations for sustained IOP control [1].

Quote Request

Request a Quote for Aganepag ethanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.